4,4-dimethylpentane-1-thiol
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Overview
Description
4,4-Dimethylpentane-1-thiol is an organosulfur compound with the molecular formula C7H16S. It is a thiol, characterized by the presence of a sulfur-hydrogen (SH) group attached to a carbon chain. Thiols are known for their distinctive, often unpleasant odors, and they play significant roles in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethylpentane-1-thiol can be achieved through several methods. One common approach involves the reaction of 4,4-dimethylpentan-1-ol with hydrogen sulfide (H2S) in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100°C. Another method involves the use of thiourea as a nucleophilic sulfur source, which reacts with 4,4-dimethylpentan-1-ol to form the corresponding thiol.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3) are commonly used to facilitate the reaction. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethylpentane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized using hydrogen peroxide (H2O2) or iodine (I2) to form 4,4-dimethylpentane-1-disulfide.
Reduction: Thiols can be reduced to form the corresponding alkanes. This reaction typically requires strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Thiols can undergo nucleophilic substitution reactions with alkyl halides to form thioethers. For instance, this compound can react with methyl iodide (CH3I) to form 4,4-dimethylpentane-1-methylthioether.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), iodine (I2), and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides (e.g., methyl iodide), bases (e.g., sodium hydroxide).
Major Products
Oxidation: 4,4-Dimethylpentane-1-disulfide.
Reduction: 4,4-Dimethylpentane.
Substitution: 4,4-Dimethylpentane-1-methylthioether.
Scientific Research Applications
4,4-Dimethylpentane-1-thiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioethers and disulfides. Its unique structure makes it a valuable compound for studying the reactivity of thiols.
Biology: Thiols play a crucial role in biological systems, and this compound can be used as a model compound to study thiol-based redox reactions and enzyme mechanisms.
Medicine: Thiols are known for their antioxidant properties, and this compound can be investigated for potential therapeutic applications, such as in the development of drugs that target oxidative stress.
Industry: It is used in the production of polymers, resins, and other materials that require sulfur-containing compounds. Its reactivity with various substrates makes it a versatile compound in industrial applications.
Mechanism of Action
The mechanism of action of 4,4-dimethylpentane-1-thiol involves its ability to donate and accept electrons through its sulfur atom. This property allows it to participate in redox reactions, where it can act as both an oxidizing and reducing agent. The sulfur atom in the thiol group can form bonds with various substrates, facilitating nucleophilic substitution and addition reactions. In biological systems, thiols can interact with proteins and enzymes, modulating their activity and function.
Comparison with Similar Compounds
4,4-Dimethylpentane-1-thiol can be compared with other thiols and thioethers:
Methanethiol (CH3SH): A simple thiol with a strong odor, commonly used as a warning agent in natural gas.
Ethanethiol (C2H5SH): Another simple thiol with applications in the chemical industry.
4,4-Dimethylpentane-2-thiol: A structural isomer of this compound, differing in the position of the thiol group.
Uniqueness
This compound is unique due to its specific structure, which influences its reactivity and physical properties. The presence of two methyl groups at the 4-position provides steric hindrance, affecting its interactions with other molecules and its behavior in chemical reactions.
Properties
CAS No. |
110502-98-2 |
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Molecular Formula |
C7H16S |
Molecular Weight |
132.27 g/mol |
IUPAC Name |
4,4-dimethylpentane-1-thiol |
InChI |
InChI=1S/C7H16S/c1-7(2,3)5-4-6-8/h8H,4-6H2,1-3H3 |
InChI Key |
SPTABJXJCBLVRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCS |
Purity |
95 |
Origin of Product |
United States |
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